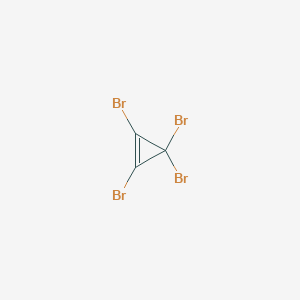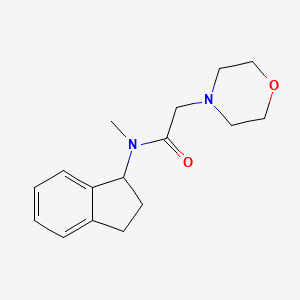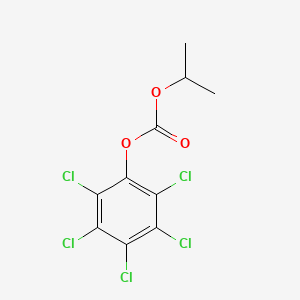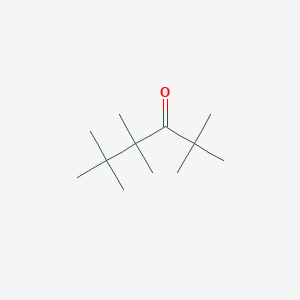
2,2,4,4,5,5-Hexamethylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5,5-Hexamethylhexan-3-one is an organic compound with the molecular formula C12H24O. It is a ketone characterized by the presence of six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,5,5-Hexamethylhexane: A hydrocarbon with a similar structure but lacking the ketone functional group.
2,2,4,4,5,5-Hexamethylhexan-3-ol: The reduced form of 2,2,4,4,5,5-Hexamethylhexan-3-one.
2,2,4,4,5,5-Hexamethylhexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
CAS No. |
5340-46-5 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2,4,4,5,5-hexamethylhexan-3-one |
InChI |
InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3 |
InChI Key |
KOFIQPLLXPZPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


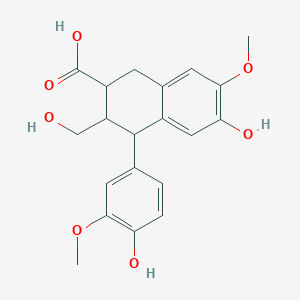
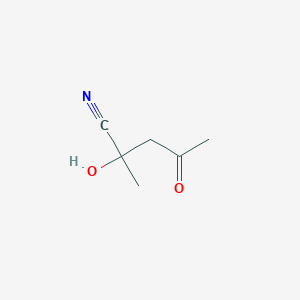
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
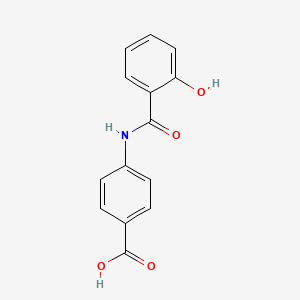

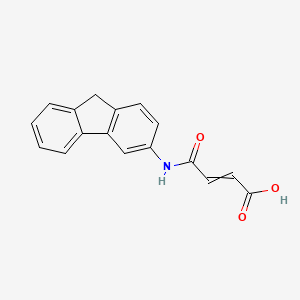
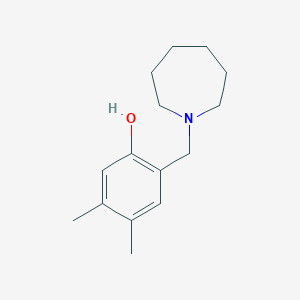
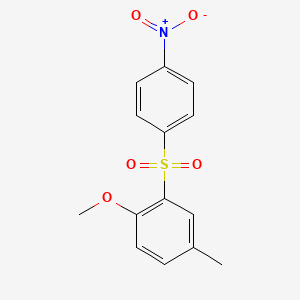
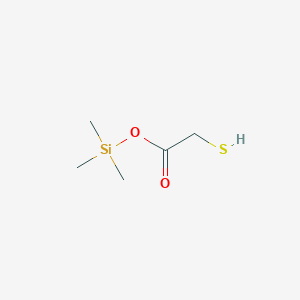
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

